2,6-Dicyclopropylbenzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dicyclopropylaniline is an organic compound with the molecular formula C12H15N It is a derivative of aniline, where two hydrogen atoms in the 2 and 6 positions on the benzene ring are replaced by cyclopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dicyclopropylaniline typically involves the cyclopropanation of aniline derivatives. One common method is the reaction of aniline with cyclopropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of 2,6-dicyclopropylaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dicyclopropylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert it into cyclopropyl-substituted cyclohexylamines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products
Oxidation: Quinones or nitroso derivatives.
Reduction: Cyclopropyl-substituted cyclohexylamines.
Substitution: Halogenated or nitrated derivatives of 2,6-dicyclopropylaniline.
Scientific Research Applications
2,6-Dicyclopropylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and ligands for coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-dicyclopropylaniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The cyclopropyl groups can enhance the compound’s binding affinity and selectivity towards its targets, making it a valuable molecule for drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
2,6-Diisopropylaniline: Similar in structure but with isopropyl groups instead of cyclopropyl groups.
2,6-Dimethylaniline: Contains methyl groups at the 2 and 6 positions.
2,6-Diethyl-aniline: Contains ethyl groups at the 2 and 6 positions.
Uniqueness
2,6-Dicyclopropylaniline is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H15N |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2,6-dicyclopropylaniline |
InChI |
InChI=1S/C12H15N/c13-12-10(8-4-5-8)2-1-3-11(12)9-6-7-9/h1-3,8-9H,4-7,13H2 |
InChI Key |
BTWJHXDDGRUVCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)C3CC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.